N1-(3,4-dimethoxyphenyl)-N2-(2-(furan-2-yl)ethyl)oxalamide

Description

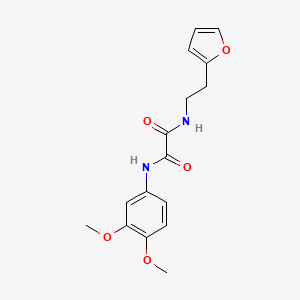

N1-(3,4-Dimethoxyphenyl)-N2-(2-(furan-2-yl)ethyl)oxalamide is an oxalamide derivative featuring a 3,4-dimethoxyphenyl group at the N1 position and a 2-(furan-2-yl)ethyl moiety at the N2 position. The compound’s design incorporates a furan heterocycle, distinguishing it from pyridine-containing analogs like S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide), which is approved for use as a flavor enhancer .

Properties

IUPAC Name |

N'-(3,4-dimethoxyphenyl)-N-[2-(furan-2-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O5/c1-21-13-6-5-11(10-14(13)22-2)18-16(20)15(19)17-8-7-12-4-3-9-23-12/h3-6,9-10H,7-8H2,1-2H3,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGAWWITZXBTZGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CC=CO2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N1-(3,4-dimethoxyphenyl)-N2-(2-(furan-2-yl)ethyl)oxalamide typically involves a multi-step process. One common synthetic route includes the reaction of 3,4-dimethoxyaniline with oxalyl chloride to form the corresponding oxalamide intermediate. This intermediate is then reacted with 2-(furan-2-yl)ethylamine under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts to facilitate the reaction .

Chemical Reactions Analysis

N1-(3,4-dimethoxyphenyl)-N2-(2-(furan-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.

Scientific Research Applications

N1-(3,4-dimethoxyphenyl)-N2-(2-(furan-2-yl)ethyl)oxalamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activities, including anticancer, antibacterial, and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

Industry: It is used in the development of new materials with specific properties for industrial applications.

Mechanism of Action

The mechanism of action of N1-(3,4-dimethoxyphenyl)-N2-(2-(furan-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes and signaling pathways related to disease processes .

Comparison with Similar Compounds

Structural Features and Receptor Affinity

The oxalamide scaffold is critical for binding to the human TAS1R1/TAS3R3 umami taste receptor, as demonstrated for S336 in high-throughput screening . Key structural comparisons include:

Key Observations :

Key Observations :

- The target compound’s safety profile is inferred from analogs like S336, which share the oxalamide core. The FAO/WHO applies a "structural class" approach, assigning the same NOEL (100 mg/kg) to compounds with similar metabolic pathways .

- Furan metabolism : While furan rings can form reactive epoxides, high-capacity metabolic pathways (e.g., oxidation, conjugation) likely mitigate toxicity at flavoring-use levels .

Metabolic Pathways

Oxalamides and benzamides undergo:

Hydrolysis : Cleavage of the oxalamide or amide bond to yield carboxylic acids and amines .

Oxidation : Of aromatic methoxy groups (demethylation), alkyl chains, or heterocycles (e.g., furan to diols) .

Conjugation : Glucuronidation of hydroxylated metabolites for renal excretion .

Comparison of Metabolic Rates :

- S336 and No. 2225 exhibit rapid plasma clearance in rats, suggesting efficient metabolism .

Biological Activity

N1-(3,4-dimethoxyphenyl)-N2-(2-(furan-2-yl)ethyl)oxalamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : CHNO

- Molecular Weight : 435.5 g/mol

- CAS Number : 898416-49-4

The biological activity of this compound is attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes and signaling pathways.

- Receptor Binding : It can bind to particular receptors, modulating their activity and influencing physiological responses.

- Signal Transduction Modulation : The compound may alter signal transduction pathways, impacting cellular responses to external stimuli.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties . In vitro studies have shown that it can induce apoptosis in various cancer cell lines by triggering intrinsic apoptotic pathways. The compound's structure suggests potential interactions with DNA and RNA synthesis processes, which may contribute to its cytotoxic effects against tumor cells.

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory activity , potentially by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. This could make it a candidate for treating inflammatory diseases, although specific mechanisms remain to be fully elucidated.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains. The mechanism could involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. |

| Study 2 | Showed reduced levels of inflammatory markers in animal models of arthritis after administration of the compound. |

| Study 3 | Exhibited antimicrobial activity against Staphylococcus aureus with minimum inhibitory concentration (MIC) values indicating potential for development as an antibacterial agent. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.